molecular formula C12H16N2O B1299057 4-(4-Methylpiperazino)benzaldehyde CAS No. 27913-99-1

4-(4-Methylpiperazino)benzaldehyde

Cat. No.: B1299057
CAS No.: 27913-99-1
M. Wt: 204.27 g/mol
InChI Key: PFODEVGLOVUVHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methylpiperazino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine under specific conditions . The reaction typically requires a solvent such as methanol and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazino)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylpiperazino)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
  • 4-(4-Methylpiperazin-1-yl)benzoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

Uniqueness

4-(4-Methylpiperazino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODEVGLOVUVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353061
Record name 4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-99-1
Record name 4-(4-Methyl-1-piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27913-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylpiperazin-1-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 4-(4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (1.3 g, 4.47 mmol) in THF (50 mL) was mixed with LAH (0.7 g, 17.87 mmol) and stirred at reflux for 14 h. The reaction was quenched at room temperature by adding KOH aqueous (14 N, 20 mL). The supernatant was decanted and combined with DCM washings, then diluted with water (50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration using a rotary evaporator to give [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 89%). To a solution of DMSO (0.56 mL, 7.96 mmol) in DCM (50 mL) at −78° C. was added oxalyl chloride (0.7 mL, 7.96 mmol) and the resulting mixture was stirred at −78° C. for 0.5 h. A solution of [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 3.98 mmol) in DCM (20 mL) was slowly added. The reaction was stirred at −78° C. for 1.5 h. Triethylamine (1.7 mL, 11.94 mmol) was added and the reaction was allowed to gradually warm up to room temperature. After stirring for 4 h the reaction was quenched by adding sodium bicarbonate aqueous (1 N, 50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration to afford a residue, which was further purified by column chromatography to yield 4-(4-methyl-piperazin-1-yl)-benzaldehyde (0.5 g, 61%).
Name
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (3.3 g, 24 mmol) and 1-methylpiperazine (2.8 g, 29 mmol) were dissolved in 16 mL of water and then 4-fluorobenzaldehyde (2.0 g, 16 mmol) was added. The mixture was heated at reflux (100-103° C.) under a nitrogen atmosphere for 21 hours when HPLC showed that the reaction was complete. The solution was cooled to 20-25° C. and then extracted with methylene chloride (2×30 mL). The methylene chloride extracts were combined, washed with water (2×30 mL), and then concentrated at reduced pressure to a yellow oil (3.1 g, 96% yield). The crude solid was triturated with hexanes to afford crystals. mp 60.5-62.0° C. 1H NMR (CDCl3) δ 9.77 (s, 1H), 7.74 (d, J=10 Hz, 2H), 6.91 (d, J=10 Hz, 2H), 3.40 (m, 4H), 2.53 (m, 4H), and 2.34 (s, 3H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Yield
96%

Synthesis routes and methods III

Procedure details

20 g (161 mmol) of 4-fluorobenzaldehyde, 48.4 g (483 mmol) of 1-methylpiperazine and 22.3 g (161 mmol) of potassium carbonate were added to 50 ml of dimethylformamide, and the mixture was heated at 130° C. for 36 hours. The mixture was subsequently concentrated under reduced pressure. The residue was partitioned between ethyl acetate and 2 M hydrochloric acid. The aqueous phase was separated off and made alkaline using aqueous sodium bicarbonate solution. This aqueous phase was extracted with ethyl acetate, and the organic phase was separated off, dried and concentrated under reduced pressure. This gave 48.7 g of the intermediate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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